molecular formula C12H15NO3 B8018470 N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide

N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide

Cat. No.: B8018470
M. Wt: 221.25 g/mol
InChI Key: MNZNEBKXTZPDHG-UHFFFAOYSA-N
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Description

N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is an organic compound characterized by the presence of an oxirane (epoxide) ring attached to a phenyl group, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then reacted with propanamide under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
  • 4-(oxiran-2-ylmethoxy)benzoic acid
  • 2-(4-{4-[4-(oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane

Uniqueness

N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is unique due to the presence of both an oxirane ring and a propanamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-12(14)13-9-3-5-10(6-4-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZNEBKXTZPDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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